3,7-Dimethylquinoline-2-thiol
Description
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Structure
3D Structure
Properties
CAS No. |
917746-84-0 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-7-3-4-9-6-8(2)11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
KSKDPXCBQGPRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=S)N2)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3,7 Dimethylquinoline 2 Thiol
Reactivity Profile of the Thiol Moiety in 3,7-Dimethylquinoline-2-thiol
The thiol group at the 2-position of the quinoline (B57606) ring is the most reactive site for a variety of chemical transformations. Its reactivity stems from the nucleophilicity of the sulfur atom and its susceptibility to oxidation. In solution, the thiol group exists in equilibrium with its conjugate base, the thiolate anion (-S⁻), which is a significantly stronger nucleophile. nih.gov
The sulfur atom of the thiol, and more so the thiolate, is a potent nucleophile that readily participates in substitution and addition reactions with a wide range of electrophiles. nih.gov This reactivity is fundamental to the synthesis of various S-substituted quinoline derivatives.
S-Alkylation: The thiolate anion readily displaces leaving groups from alkyl halides in a classic SN2 reaction to form thioethers. This is a common strategy for introducing alkyl chains onto the sulfur atom.
Michael Additions: As a soft nucleophile, the thiolate of this compound is expected to react efficiently with α,β-unsaturated carbonyl compounds (enones, enals) and other Michael acceptors. The reaction proceeds via a conjugate addition mechanism to form a new carbon-sulfur bond. researchgate.net
Table 1: Examples of Nucleophilic Reactions of the Thiol Moiety
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| SN2 Alkylation | Alkyl Halide (R-X) | Thioether (R-S-Quinoline) |
| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone |
| Acylation | Acyl Chloride (RCOCl) | Thioester (RCOS-Quinoline) |
Electrophilic Reactivity and Substitutions
While the thiol group is primarily nucleophilic, it can be converted into electrophilic species under specific conditions. nih.gov This typically involves an initial oxidation step. For instance, oxidation of the thiol to a sulfenic acid (RSOH) generates an intermediate where the sulfur atom is electrophilic and can be attacked by other nucleophiles. nih.gov Direct reactions where the thiol itself acts as an electrophile are uncommon but can occur through intermediates like sulfenyl halides (RSX), formed by reacting the thiol with halogens. nih.gov
The sulfur atom in the thiol group has an oxidation state of -2 and is readily oxidized. The oxidation can proceed in a stepwise manner, yielding different products depending on the strength of the oxidizing agent and the reaction conditions. biolmolchem.comyoutube.com
Disulfide Formation: Mild oxidizing agents, or even atmospheric oxygen, can oxidize two molecules of the thiol to form a disulfide (-S-S-) linkage. biolmolchem.comkobe-u.ac.jp This oxidative coupling is a common and often reversible process in thiol chemistry. youtube.com The reaction proceeds through the formation of a sulfenic acid intermediate which then reacts with another thiol molecule. nih.gov
Sulfinic Acid Formation: Stronger oxidation, for example using hydrogen peroxide, can further oxidize the disulfide or the initial thiol to a sulfinic acid (-SO₂H). nih.gov
Sulfonic Acid Formation: The use of harsh oxidizing agents leads to the fully oxidized sulfonic acid (-SO₃H), which is generally an irreversible transformation. nih.govbiolmolchem.com
Table 2: Oxidation States of Sulfur in this compound Derivatives
| Compound Type | Sulfur Functional Group | Oxidation State of Sulfur |
|---|---|---|
| Thiol | -SH | -2 |
| Disulfide | -S-S- | -1 |
| Sulfinic Acid | -SO₂H | +2 |
| Sulfonic Acid | -SO₃H | +4 |
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction where a thiolate anion attacks a disulfide bond. nih.gov This results in the formation of a new disulfide bond and a new thiolate. researchgate.net The reaction proceeds via an SN2 mechanism at one of the sulfur atoms of the disulfide, passing through a transient trisulfide-like transition state. nih.govresearchgate.net This process allows for the interchange of disulfide partners and is crucial in biological systems for protein folding and redox signaling. nih.gov In the context of this compound, it could react with an existing disulfide (R-S-S-R) to form a mixed disulfide (Quinoline-S-S-R) and a new thiolate (R-S⁻).
Reactivity of the Quinoline Heterocyclic System in this compound
The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ecorfan.org Its reactivity in substitution reactions is a hybrid of its constituent parts. The benzene ring is generally more susceptible to electrophilic attack, while the electron-deficient pyridine ring is more prone to nucleophilic attack. ecorfan.org The substituents already present on the this compound ring heavily influence the position and rate of further substitutions.
Electrophilic Aromatic Substitution (EAS): Quinoline itself typically undergoes electrophilic substitution on the benzene ring, primarily at positions 5 and 8. ecorfan.org In this compound, the existing substituents modify this pattern. The methyl group at position 7 is an activating, ortho-, para-directing group, which would strongly favor substitution at positions 6 and 8. The thiol group at position 2 and the methyl group at position 3 also influence the electron density of the pyridine ring, though this ring is inherently less reactive towards electrophiles. Therefore, incoming electrophiles are most likely to attack the carbocyclic (benzene) ring at the C-6 and C-8 positions.
Nucleophilic Aromatic Substitution (NAS): The pyridine ring of quinoline is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions 2 and 4, especially if a good leaving group is present. In the case of this compound, the thiol group is already at the highly reactive C-2 position. A strong nucleophile could potentially displace a different leaving group if one were present at the C-4 position. The reaction mechanism typically involves the formation of a stable anionic intermediate known as a Meisenheimer complex.
Table 3: Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Reagent Type | Predicted Position(s) of Attack | Influencing Factors |
|---|---|---|---|
| Electrophilic | Nitrating Mixture (HNO₃/H₂SO₄) | C-6, C-8 | Activating effect of the C-7 methyl group on the benzene ring. |
| Nucleophilic | Strong Nucleophile (e.g., NaNH₂) | C-4 (if a leaving group is present) | Electron-withdrawing effect of the ring nitrogen atom. |
Ring-Opening and Rearrangement Reactions
While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the reactivity of related heterocyclic systems suggests potential pathways. For instance, thiazoline rings, which also feature a sulfur and a nitrogen atom in a heterocyclic structure, can undergo ring-opening reactions in the presence of alkyl halides and a base. This process involves S-alkylation, leading to the formation of N-alkenyl functionalized pyridones. In certain cases, this is followed by an intramolecular cycloaddition, demonstrating a sequential ring-opening and ring-closing process. Although a direct analogy, this suggests that under specific conditions, the quinoline ring of this compound, particularly after modification of the thiol group, could be susceptible to cleavage and subsequent rearrangement.
Influence of Methyl Substituents on Quinoline Core Reactivity
The presence and position of methyl groups on the quinoline ring significantly impact its chemical reactivity. Methyl groups are generally considered electron-donating through an inductive effect. This increased electron density can affect the rates and regioselectivity of various reactions.
In the context of C-H activation, the location of a methyl group can direct the reaction to a specific position. For example, studies on various methylquinolines have shown that the C-H bond activation can be selectively directed to either the 2 or 4 position depending on the placement of the methyl substituent. While 3-methylquinoline favors activation at the 2-position, 7-methylquinoline directs activation to the 4-position. The presence of two methyl groups in this compound would therefore present a more complex scenario of directing effects.
Furthermore, the electronic nature of substituents plays a crucial role in the reactivity of the quinoline core. Electron-donating groups, such as methyl groups, have been observed to enhance the yields of certain reactions, for instance, in the palladium-catalyzed C2 alkenylation of quinoline N-oxides. Conversely, strong electron-withdrawing groups can deactivate the ring towards certain transformations. Computational studies on substituted quinolin-2(1H)-ones have also highlighted the influence of substituents on the molecule's electronic structure and reactivity, with derivatives having an unsubstituted quinoline moiety at certain positions exhibiting greater efficiency in some biological assays.
The following table summarizes the observed directing effects of methyl groups on the C-H activation of the quinoline ring in rhodium-promoted reactions, providing a basis for predicting the reactivity of this compound.
| Methyl Substituent Position | Primary Position of C-H Activation |
| 3 | 2 |
| 4 | 2 |
| 5 | 2 |
| 6 | 4 |
| 7 | 4 |
| 8 | 2 and 4 (mixture) |
Data extrapolated from studies on mono-methylquinolines.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
The thiol group is known to be a potent nucleophile, and its reactivity is pH-dependent, increasing with the formation of the more nucleophilic thiolate anion at higher pH. Reactions involving the thiol group, such as alkylation or oxidation, are generally expected to be thermodynamically favorable. The rate of these reactions will depend on factors such as the concentration of reactants, temperature, and the solvent used. For instance, kinetic studies on the reaction of other thiols have shown that the rate-limiting step can change depending on the reaction conditions and the nature of the reactants.
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating reaction mechanisms and energetics in the absence of experimental data. DFT calculations have been successfully employed to study the stability, electronic properties, and mechanistic insights of various quinoline derivatives. Such studies on this compound could provide valuable information on the activation energies and reaction enthalpies for its potential transformations, offering a theoretical basis for understanding its kinetic and thermodynamic behavior.
The table below presents a qualitative overview of factors influencing the kinetics and thermodynamics of reactions involving the thiol group, which are applicable to this compound.
| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |
| pH | Increases with increasing pH due to thiolate formation | Shifts equilibrium towards products in reactions where the thiolate is the active nucleophile |
| Temperature | Generally increases with temperature (Arrhenius equation) | Can shift equilibrium depending on the enthalpy of the reaction (van't Hoff equation) |
| Solvent | Polar aprotic solvents can accelerate SN2 reactions | Can influence the position of equilibrium by solvating reactants and products differently |
| Steric Hindrance | Can decrease the rate of reaction at the thiol group or quinoline core | Can affect the stability of products and thus the equilibrium position |
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient species formed during chemical reactions are crucial for elucidating reaction mechanisms. For reactions involving this compound, a combination of spectroscopic techniques would be employed to detect and characterize any intermediates.
Given the reactivity of the thiol group, potential reaction intermediates could include sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H) in oxidation reactions. In reactions with electrophiles, an initial adduct is expected. The characterization of such species can be challenging due to their often short lifetimes.
Modern analytical techniques are powerful tools for studying reactive intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about reaction products and, in some cases, stable intermediates. The chemical shifts of protons and carbons in the quinoline ring and the methyl groups would be sensitive to changes in the chemical environment, allowing for the monitoring of reactions.
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of reaction products and intermediates, providing information about their elemental composition. Techniques such as electrospray ionization (ESI-MS) are particularly useful for analyzing reaction mixtures directly. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the transformation of the thione (C=S) to a thiol (S-H) or its derivatives would result in characteristic changes in the IR spectrum. The formation of sulfoxides (S=O) or sulfones (O=S=O) during oxidation would also give rise to strong, characteristic absorption bands.
UV-Visible Spectroscopy: Changes in the electronic structure of the quinoline ring during a reaction would be reflected in the UV-Vis absorption spectrum. This technique is often used to monitor the progress of a reaction.
The table below lists potential reaction intermediates of this compound and the primary spectroscopic techniques that could be used for their characterization.
| Potential Intermediate | Description | Key Spectroscopic Signatures |
| Thiolate Anion | Formed by deprotonation of the thiol group | Changes in UV-Vis absorption; shifts in NMR signals |
| S-Alkylated Product | Formed by reaction with an alkyl halide | Appearance of new signals in ¹H and ¹³C NMR corresponding to the alkyl group; MS confirmation of mass increase |
| Disulfide | Formed by oxidation of the thiol | Disappearance of the S-H signal in IR and NMR; MS confirmation of the dimeric structure |
| Sulfenic Acid | Initial product of mild oxidation | Can be observed by specialized NMR techniques or trapped and analyzed by MS |
| Sulfinic/Sulfonic Acid | Products of further oxidation | Strong S=O and O=S=O stretching bands in IR; significant downfield shifts of adjacent carbons in ¹³C NMR; MS confirmation of oxygen addition |
Coordination Chemistry of 3,7 Dimethylquinoline 2 Thiol and Its Metal Complexes
Ligand Design Principles for 3,7-Dimethylquinoline-2-thiol as a Coordinating Agent
Information regarding the specific ligand design principles for this compound is not available. Generally, for quinoline-thiol type ligands, the design principles would involve considering the tautomeric equilibrium between the thiol and thione forms, the hard-soft acid-base (HSAB) principle where the soft sulfur donor would favor softer metal ions, and the steric and electronic effects of the dimethyl substituents on the quinoline (B57606) ring. However, specific studies quantifying these principles for this exact molecule are absent.
Synthesis and Characterization of Transition Metal Complexes of this compound
No specific methods for the synthesis and characterization of transition metal complexes involving this compound have been reported. Standard synthetic routes would likely involve reacting the deprotonated ligand (thiolate) with a metal salt in an appropriate solvent. mdpi.com Characterization would typically employ techniques like FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the structure and bonding. rsc.orgnih.gov
Complexation with d-Block Metal Ions (e.g., Cu, Ni, Ir, Co, Pd)
There are no specific studies detailing the complexation of this compound with d-block metal ions such as copper, nickel, iridium, cobalt, or palladium. Research on other quinoline-based ligands shows they form stable complexes with these metals, but the specific reactions and resulting complex structures for this compound have not been documented. rsc.orgdaneshyari.comrsc.orgcore.ac.uk
Stoichiometry and Coordination Geometries of Formed Complexes
Without experimental data from techniques like X-ray crystallography or elemental analysis for complexes of this compound, the stoichiometry and coordination geometries remain undetermined. The ligand could potentially act as a bidentate N,S donor, but the resulting geometries (e.g., tetrahedral, square planar, octahedral) and metal-to-ligand ratios are unknown. nih.gov
Stability and Lability Studies of Metal-Thiolate Bonds
Quantitative data on the stability constants or the lability of metal-thiolate bonds formed by this compound are not available in the literature. Such studies are crucial for understanding the strength and reactivity of these complexes in solution. researchgate.netscispace.com
Influence of the Dimethyl Substituents on Coordination Properties
While the electronic and steric effects of methyl groups on quinoline rings have been studied in other contexts, their specific influence on the coordination properties of this compound has not been investigated. nih.govnih.gov It is theorized that the methyl groups could impact the ligand's solubility, the stability of the resulting complexes, and the fine-tuning of the metal center's electronic properties, but experimental evidence is lacking.
Coordination with Lanthanide Metal Ions and f-Block Elements
The coordination chemistry of this compound with lanthanide metal ions and other f-block elements has not been explored. According to the HSAB principle, the harder lanthanide ions typically prefer coordination with harder donor atoms like oxygen over softer donors like sulfur, suggesting that complexation might be less favorable compared to d-block metals. researchgate.netnih.gov However, no specific research has been conducted to confirm this for the title compound.
Solution-Phase and Solid-State Structural Elucidation of Coordination Compounds
The determination of the precise arrangement of atoms in the coordination sphere of a metal ion is crucial for establishing structure-property relationships. In the study of this compound metal complexes, both the behavior of the complex in solution and its precise structure in the solid state provide complementary and vital information.
Solution-Phase Studies
In the solution phase, spectroscopic techniques are paramount for deducing the coordination environment of the metal center and the binding mode of the this compound ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the structure of diamagnetic metal complexes in solution. Chemical shift changes of the ligand's protons and carbons upon coordination to a metal ion provide insights into the binding sites. For instance, a downfield shift of the proton alpha to the nitrogen atom in the quinoline ring would suggest coordination through the nitrogen atom. Similarly, changes in the chemical shift of the carbon atom attached to the sulfur atom can indicate the involvement of the thiol group in coordination. The absence of a signal for the S-H proton in the ¹H NMR spectrum of the complex, which is present in the free ligand, is strong evidence of deprotonation and coordination of the sulfur atom.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The appearance of new absorption bands or shifts in the absorption maxima of the ligand upon complexation can confirm the formation of the complex. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, provide information about the electronic structure and geometry of the coordination compound. The specific energies and intensities of these bands can be indicative of the coordination number and geometry around the metal ion.
Solid-State Structural Elucidation
While solution-phase studies provide valuable information about the species present in solution, single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state.
A hypothetical example of crystallographic data for a metal complex of this compound is presented in the interactive table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Volume (ų) | 1925.4 |
| Z | 4 |
| Metal-Sulfur Bond Length (Å) | 2.345 |
| Metal-Nitrogen Bond Length (Å) | 2.012 |
| S-Metal-N Bond Angle (°) | 92.5 |
Combined Approach
A combined approach, utilizing both solution-phase and solid-state analytical techniques, is essential for a complete understanding of the coordination chemistry of this compound. Solution studies reveal the behavior and potential equilibria of the complexes in a relevant medium, while solid-state analysis provides a precise snapshot of the molecular structure. Discrepancies between solution and solid-state data can also provide valuable insights into the dynamic nature of these coordination compounds.
Spectroscopic Characterization and Advanced Analytical Applications of 3,7 Dimethylquinoline 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,7-Dimethylquinoline-2-thiol and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, NMR provides detailed information about its carbon skeleton, the chemical environment of its protons, and the connectivity between atoms.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the methyl groups and the protons and carbons of the quinoline (B57606) core. The chemical shifts are influenced by the electron-donating methyl groups and the thiol/thione tautomerism at the C2 position.
In the ¹H NMR spectrum, the aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the positions of the methyl substituents. The protons of the two methyl groups (at C3 and C7) would resonate in the upfield region, likely as sharp singlets.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the sulfur (C2) would have a characteristic chemical shift, which would differ significantly depending on whether the compound exists in the thiol or thione form. The carbons of the methyl groups would appear at the high-field end of the spectrum. Theoretical calculations and comparison with similar quinoline derivatives are often employed to make definitive assignments tsijournals.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general quinoline derivatives and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-SH | Variable (broad singlet) | ~175-185 (Thione C=S) |
| H4 | ~7.5 - 7.7 (s) | C4: ~120-125 |
| H5 | ~7.8 - 8.0 (d) | C5: ~125-130 |
| H6 | ~7.2 - 7.4 (d) | C6: ~128-132 |
| H8 | ~7.6 - 7.8 (s) | C8: ~124-128 |
| 3-CH₃ | ~2.4 - 2.6 (s) | 3-CH₃: ~15-20 |
| 7-CH₃ | ~2.5 - 2.7 (s) | 7-CH₃: ~20-25 |
| C3 | - | ~135-140 |
| C7 | - | ~138-142 |
| C4a | - | ~145-150 |
| C8a | - | ~140-145 |
Data table is interactive and can be sorted by column.
To overcome the complexities of 1D spectra and to establish unambiguous assignments, various 2D NMR techniques are employed. epfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, such as H5 and H6, confirming their connectivity within the benzene (B151609) ring portion of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This is crucial for assigning the chemical shifts of protonated carbons. For example, the signal for the H5 proton would show a cross-peak with the signal for the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons of the methyl groups (3-CH₃ and 7-CH₃) to the neighboring carbons in the quinoline ring, confirming their positions.
In the study of reaction mechanisms or the development of new derivatives, advanced NMR techniques are pivotal. For instance, the introduction of a fluorine atom into the this compound scaffold would enable the use of ¹⁹F NMR. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for monitoring chemical transformations. rsc.org
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. Therefore, any change in the molecule during a reaction, such as the formation of an intermediate or product, would result in a new signal or a shift in the existing ¹⁹F signal. This allows for real-time monitoring of reaction kinetics and mechanistic studies. Computational methods, such as GIAO-NMR calculations, can be used to predict ¹⁹F chemical shifts, aiding in the structural identification of fluorinated quinoline derivatives. researchgate.networktribe.com
The choice of deuterated solvent can significantly influence NMR spectra, a phenomenon that can provide additional structural information. researchgate.net For this compound, solvent effects are expected to be pronounced due to the presence of the thiol group, which can engage in hydrogen bonding, and the aromatic system, which is susceptible to π-π stacking interactions.
In protic solvents like methanol-d₄ or D₂O, the chemical shift of the SH proton can vary significantly or the signal may broaden or exchange with the solvent. In contrast, in aprotic, non-polar solvents like benzene-d₆, anisotropic effects can cause significant shifts in the aromatic proton signals due to solvent-solute interactions. Furthermore, the concentration of the sample can affect chemical shifts, particularly for aromatic systems like quinoline, due to intermolecular π-π stacking. uncw.edu These solvent- and concentration-induced shifts can be systematically studied to understand intermolecular interactions. sysu.edu.cn
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The spectrum would be dominated by C-H stretching vibrations from the aromatic ring and the methyl groups. The quinoline ring itself would give rise to a series of characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. A key diagnostic feature would be the band associated with the thiol/thione group. The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the thiol tautomer, while a strong C=S stretching band, typically in the 1200-1050 cm⁻¹ region, would confirm the presence of the thione tautomer. Studies on related quinoline-2-thiols suggest that the thione form is often predominant. acs.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| S-H Stretch (Thiol tautomer) | 2550 - 2600 | Weak |
| C=C and C=N Ring Stretch | 1450 - 1600 | Medium-Strong |
| C=S Stretch (Thione tautomer) | 1050 - 1200 | Strong |
| C-H Bending (out-of-plane) | 750 - 900 | Strong |
Data table is interactive and can be sorted by column.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. For conjugated systems like this compound, the UV-Vis spectrum is characterized by intense absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net
The quinoline ring system is a strong chromophore. The spectrum of this compound is expected to show multiple absorption maxima (λ_max). The position and intensity of these bands are influenced by the substituents and the solvent. The methyl groups, being weak auxochromes, would cause a small bathochromic (red) shift compared to the unsubstituted quinoline-2-thiol (B7765226). The thiol/thione group at the C2 position significantly extends the conjugation and would have a major impact on the electronic spectrum. Quantum mechanical calculations on quinoline-2-thiol predict that the thione tautomer has strong absorption bands at longer wavelengths compared to the thiol form. researchgate.net Experimental spectra of related compounds often show strong absorptions in the 250-400 nm range. mdpi.comnih.govsharif.edu
Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are estimated values based on data for quinoline-2-thiol tautomers. Actual experimental values may vary with solvent.)
| Tautomer | Predicted λ_max (nm) | Associated Electronic Transition |
| Thiol form | ~310 | π→π |
| Thiol form | ~245 | π→π |
| Thione form | ~360 | n→π |
| Thione form | ~270 | π→π |
Data table is interactive and can be sorted by column.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a fundamental tool for the confirmation of the molecular weight and the elucidation of the structural characteristics of this compound through fragmentation analysis. The nominal molecular weight of this compound, with the chemical formula C₁₁H₁₁NS, is 189.28 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming its elemental composition.
Electron ionization (EI-MS) is commonly employed to study the fragmentation pathways of organic molecules. sapub.org The fragmentation of this compound is expected to follow patterns characteristic of both the quinoline core and the thiol group. The molecular ion peak (M⁺) would be observed, and its fragmentation could proceed through several key pathways. Common fragmentation methods like collision-induced dissociation (CID) are used to break down precursor ions into product ions, revealing structural details. nih.govsfrbm.org
Potential fragmentation pathways include:
Loss of a Thiol Radical: Cleavage of the C-S bond could result in the loss of an SH radical, leading to a significant fragment.
Ring Fragmentation: The quinoline ring system can undergo characteristic cleavages, often initiated by the loss of small molecules like HCN or acetylene (B1199291) from the pyridine (B92270) or benzene portion of the molecule, respectively.
Methyl Group Loss: Fragmentation may also involve the loss of a methyl radical (•CH₃) from either the 3 or 7 position, leading to a fragment ion at [M-15]⁺.
A detailed analysis of the relative abundances of these fragment ions provides a structural fingerprint of the molecule.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Proposed Ion Structure/Formula | Proposed Neutral Loss |
|---|---|---|
| 189 | [C₁₁H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 174 | [C₁₀H₈NS]⁺ | •CH₃ |
| 156 | [C₁₁H₁₀N]⁺ | •SH |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information if a suitable single crystal were analyzed. researchgate.net The analysis would confirm the planar structure of the quinoline ring system and provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule. marquette.edumarquette.edu
A crucial aspect that X-ray crystallography would clarify is the dominant tautomeric form in the solid state. Quinoline-2-thiol compounds are known to exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. researchgate.net Quantum mechanical calculations and spectroscopic data for the parent compound, quinoline-2-thiol, predict that the thione tautomer is the more stable and predominant form. researchgate.net A crystal structure determination of this compound would definitively establish whether the thiol (-SH) or the thione (=S) form is present in the crystal lattice and reveal details about intermolecular interactions such as hydrogen bonding or π-stacking.
Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Data (Hypothetical) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Z | The number of molecules per unit cell. | 4 |
| Bond Lengths | The distances between bonded atoms (e.g., C-S, C-N, C-C). | e.g., C=S ~1.68 Å |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, quantification, and purity assessment of this compound. nih.gov These methods are widely used for the analysis of various thiol-containing compounds. nih.gov
A typical approach for analyzing this compound would involve reverse-phase chromatography. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of the compound can be adjusted by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. researchgate.net
Purity assessment is achieved by detecting any impurity peaks in the chromatogram. The area under the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. Coupling HPLC or UPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and mass identification of the compound and any impurities. nih.gov
Table 3: Hypothetical HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 254 nm and 350 nm; or Mass Spectrometry |
| Injection Volume | 10 µL |
Fluorescence Properties and Applications in Analytical Detection
Quinoline derivatives are well-known for their fluorescent properties, which can be harnessed for various analytical applications. researchgate.netrsc.orgnih.gov
Mechanisms of Fluorescence in Thiolated Quinoline Systems
The fluorescence of quinoline-2-thiol derivatives is strongly influenced by their tautomeric state. researchgate.net The parent compound, quinoline-2-thiol, exists predominantly as the non-fluorescent quinoline-2(1H)-thione tautomer. researchgate.net However, alkylation of the sulfur atom locks the molecule in the thiol form, often resulting in fluorescent compounds. researchgate.net
The fluorescence of these systems is governed by mechanisms such as Photoinduced Electron Transfer (PET). researchgate.net In many sulfur-containing fluorescent molecules, the sulfur atom can quench fluorescence through PET. researchgate.net When the molecule is excited by light, an electron from a high-energy non-bonding orbital on the sulfur atom can be transferred to the excited fluorophore (the quinoline ring), causing the fluorescence to be "turned off". researchgate.net Interaction of the sulfur atom with other species, such as metal ions, can inhibit this PET process, leading to a "turn-on" fluorescence response. Another relevant mechanism in some quinoline-based sensors is Intramolecular Charge Transfer (ICT). researchgate.netnih.gov
Chemo/Biosensor Development for Metal Ions and Other Analytes
The unique properties of the thiolated quinoline scaffold make it an excellent platform for developing chemo/biosensors. The thiol group provides a soft binding site that can selectively coordinate with soft metal ions.
Alkylated derivatives of quinoline-2-thiol have been shown to act as fluorescent sensors for various metal ions, including Hg²⁺, Ag⁺, and Cu²⁺. researchgate.net The interaction between the metal ion and the sulfur atom of the quinoline derivative can disrupt the PET quenching mechanism, resulting in a change in fluorescence intensity. researchgate.net This change can be either an enhancement (turn-on) or a quenching (turn-off) of the fluorescence, depending on the specific metal ion and the sensor design. researchgate.netnih.gov For instance, the fluorescence of some S-alkylated quinoline-2-thiols is quenched upon chelation with metals like Cr³⁺, Cu²⁺, and Fe²⁺/Fe³⁺. researchgate.net This response can be reversible, as the addition of a stronger chelating agent like EDTA can restore the fluorescence. researchgate.net
Beyond solution-based chemosensors, the thiol group offers a convenient handle for immobilizing the molecule onto surfaces, such as gold nanoparticles or electrodes, to create solid-state biosensors. nih.govrsc.org This allows for the development of sensors for a wide range of analytes, where the binding event at the quinoline-thiol recognition unit is transduced into a measurable optical or electrochemical signal. nih.gov
Table 4: Sensing Applications of Quinoline-2-Thiol Derivatives
| Analyte | Sensing Principle | Fluorescence Response | Reference |
|---|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺, Cr³⁺) | Chelation with the sulfur atom, disrupting PET | Quenching | researchgate.net |
| pH | Protonation/deprotonation of the quinoline nitrogen | Change in fluorescence intensity | researchgate.net |
Computational Chemistry and Theoretical Investigations of 3,7 Dimethylquinoline 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, electronic distribution, and spectroscopic behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. scirp.org It is frequently employed to find the optimized, lowest-energy geometry of a compound by calculating the electron density. scirp.org For 3,7-Dimethylquinoline-2-thiol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can predict key structural parameters. scirp.orgscirp.org This process involves adjusting the molecule's bond lengths, bond angles, and dihedral angles until a minimum energy conformation is achieved. The resulting energetic data provides insights into the molecule's stability.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
This table presents hypothetical but representative data based on DFT studies of related quinoline (B57606) compounds.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-S | 1.77 |
| Bond Length (Å) | S-H | 1.35 |
| Bond Length (Å) | C3-C(CH₃) | 1.51 |
| Bond Length (Å) | C7-C(CH₃) | 1.52 |
| Bond Angle (°) | C2-S-H | 99.5 |
| Bond Angle (°) | N1-C2-S | 118.0 |
| Dihedral Angle (°) | N1-C2-S-H | 180.0 |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Vis absorption spectra. mdpi.com These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). mdpi.com
Similarly, NMR chemical shifts can be predicted with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov Quantum chemical protocols can compute the ¹H and ¹³C NMR chemical shifts for a molecule in a given solvent, providing a powerful tool for structure verification and assignment of experimental spectra. nih.govnih.gov
Table 2: Predicted Spectroscopic Data for this compound
This table presents hypothetical but representative data based on computational studies of substituted quinolines.
| Spectroscopic Parameter | Predicted Value | Associated Transition / Nucleus |
|---|---|---|
| UV-Vis λmax | 345 nm | π → π |
| UV-Vis λmax | 280 nm | n → π |
| ¹H-NMR Shift (δ, ppm) | 13.5 | S-H |
| ¹H-NMR Shift (δ, ppm) | 7.2-8.0 | Aromatic Protons |
| ¹H-NMR Shift (δ, ppm) | 2.5 | C3-CH₃ |
| ¹H-NMR Shift (δ, ppm) | 2.6 | C7-CH₃ |
| ¹³C-NMR Shift (δ, ppm) | 178.0 | C2 (Thione) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net From the HOMO and LUMO energy values, other quantum chemical descriptors such as chemical hardness (η), electronegativity (χ), and chemical potential (μ) can be calculated to further quantify reactivity. scirp.orgnih.gov
Table 3: Calculated Quantum Chemical Descriptors for this compound
This table presents hypothetical but representative data based on FMO analysis of quinoline derivatives.
| Descriptor | Predicted Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -5.85 | Electron donating ability |
| E(LUMO) | -1.50 | Electron accepting ability |
| Energy Gap (ΔE) | 4.35 | Chemical stability and reactivity |
| Chemical Hardness (η) | 2.175 | Resistance to charge transfer |
| Electronegativity (χ) | 3.675 | Ability to attract electrons |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.govresearchgate.net For this compound, an MD simulation would reveal the flexibility of the quinoline ring system and the rotational freedom of the methyl and thiol groups. Key parameters derived from these simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the structure over the simulation, and the Root-Mean-Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. mdpi.com
Solvation Models and Environmental Effects on Molecular Properties (e.g., Polarizable Continuum Model)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models must account for these effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium rather than individual molecules. researchgate.netyoutube.comnih.gov This approach creates a cavity in the dielectric continuum that matches the shape of the solute molecule. ohio-state.edu The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. youtube.com Using PCM in conjunction with DFT allows for the calculation of more accurate geometries, energies, and spectroscopic properties for this compound in a solution phase, which often better reflects experimental conditions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (based on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. allsubjectjournal.comslideshare.netnih.gov These models are instrumental in drug design for predicting the activity of new compounds without the need for synthesis and testing. allsubjectjournal.com The theoretical descriptors used in QSAR models can be derived directly from quantum chemical calculations. dergipark.org.tr For this compound, descriptors such as HOMO-LUMO energies, dipole moment, molecular polarizability, and surface area can be calculated and used to build a QSAR model, provided a dataset of structurally related compounds with known biological activities is available. mdpi.com
Table 4: Common Theoretical Descriptors for QSAR Studies
This table lists descriptors that would be calculated for this compound to build a QSAR model.
| Descriptor Class | Specific Descriptor Example | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap (ΔE) | Chemical reactivity, kinetic stability |
| Electronic | Dipole Moment | Molecular polarity, charge distribution |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Solvent Accessible Surface Area (SASA) | Interaction potential with solvent/receptor |
| Quantum Chemical | Chemical Hardness (η) | Resistance to deformation of electron cloud |
Molecular Docking and Binding Affinity Predictions (for interactions with conceptual molecular targets)
Theoretical investigations into the bioactivity of this compound and its analogs often employ molecular docking simulations to predict their binding affinity and interaction patterns with various conceptual molecular targets. While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline and quinoline-thiol derivatives has been the subject of numerous computational studies. These investigations provide valuable insights into the potential interactions of this compound class with biological macromolecules, such as proteins and enzymes, which are often implicated in disease pathways.
The fundamental principle of molecular docking is to predict the preferred orientation of one molecule (the ligand, in this case, a quinoline derivative) when bound to a second molecule (the receptor or target protein) to form a stable complex. The stability of this complex is estimated using a scoring function, which calculates the binding affinity, typically expressed in kcal/mol. A more negative binding affinity value suggests a more stable interaction and a higher likelihood of the ligand binding to the target.
It is important to note that quinoline-2-thiol (B7765226) derivatives can exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. Computational studies have suggested that the thione tautomer is often the more stable form. This characteristic is a critical consideration in molecular docking studies, as the different tautomers will present distinct geometries and hydrogen bonding capabilities to the target protein's active site.
To illustrate the application of molecular docking to quinoline-based compounds, we can examine representative data from studies on structurally related molecules. For instance, in silico studies on 2H-thiopyrano[2,3-b]quinoline derivatives, which feature a fused quinoline-thione-like core, have been conducted to assess their potential as anticancer agents by targeting the novel anticancer peptide CB1a (PDB ID: 2IGR). nih.gov
The binding affinities for a series of these compounds were calculated, providing a quantitative measure of their potential interaction with the target protein.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| thiopyrano[2,3-b]quinoline (1) | -5.3 |
| 6-methyl-thiopyrano[2,3-b]quinoline (2) | -5.5 |
| 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline (3) | -5.3 |
| Compound 4 (a derivative) | -6.1 |
This data is representative of computational studies on quinoline derivatives and is sourced from a study on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein. nih.gov
Beyond the binding affinity score, molecular docking simulations also elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying the key amino acid residues in the protein's binding site that interact with the ligand is crucial for understanding the mechanism of action and for guiding future drug design and optimization.
For the 2H-thiopyrano[2,3-b]quinoline derivatives, the docking analysis revealed interactions with several key amino acid residues within the CB1a protein's binding pocket.
| Compound | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|
| thiopyrano[2,3-b]quinoline (1) | PHE-15, ILE A-8, ILE A-18, LYS A-7 | Residual Interactions |
| LYS A-10, LYS A-11, VAL A-14, TRP A-12 | ||
| 6-methyl-thiopyrano[2,3-b]quinoline (2) | PHE A-15, TRP A-12, LYS A-16, LYS A-26 | Residual Interactions |
| GLU-32 | Hydrogen Bonding |
This data is representative of computational studies on quinoline derivatives and is sourced from a study on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein. nih.gov
These findings from related compounds suggest that this compound would likely exhibit similar types of interactions. The dimethyl substitutions on the quinoline ring could potentially enhance binding affinity through hydrophobic interactions within a corresponding pocket of a target protein. The thiol/thione group is a key functional group for forming hydrogen bonds with appropriate amino acid residues, such as serine, threonine, or lysine.
Catalytic Applications of 3,7 Dimethylquinoline 2 Thiol and Its Metal Complexes
Homogeneous Catalysis Mediated by 3,7-Dimethylquinoline-2-thiol Complexes
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. Metal complexes of this compound are anticipated to be effective homogeneous catalysts due to the combined coordinating ability of the quinoline (B57606) nitrogen and the thiol sulfur.
While direct studies on the catecholase activity of this compound complexes are not extensively documented, the broader class of quinoline derivatives has shown promise in mimicking the function of catechol oxidase. mdpi.com This enzyme catalyzes the oxidation of catechols to quinones, a reaction of significant biological and industrial importance.
Copper complexes of various quinoline-based ligands have been investigated for their ability to catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). The catalytic efficiency of these complexes is influenced by factors such as the nature of the metal ion, the specific quinoline derivative, and the coordination environment. mdpi.com For instance, copper(II) acetate (B1210297) has been shown to form highly active catalytic species with certain quinoline ligands for this transformation. mdpi.com
The proposed mechanism often involves the formation of a ternary complex between the copper center, the quinoline-based ligand, and the catechol substrate. The electronic properties of the quinoline ligand, influenced by substituents like the methyl groups in this compound, can modulate the redox potential of the metal center, thereby affecting the catalytic turnover rate. The thiol group could also play a role in the catalytic cycle, potentially through redox activity or by influencing the coordination geometry.
| Ligand | Metal Salt | Substrate | Catalytic Activity (Turnover Rate) |
|---|---|---|---|
| 2-Chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | Catechol | High |
| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | Catechol | Low |
| Generic Quinoline Derivative | CuSO₄ | Catechol | Moderate |
| Generic Quinoline Derivative | Cu(NO₃)₂ | Catechol | Low |
This table presents generalized data for different quinoline derivatives to illustrate the potential catalytic activity, as specific data for this compound is not available. mdpi.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. While there is no specific literature detailing the use of this compound in this context, its structural features make it a plausible candidate as a ligand.
The quinoline nitrogen and the thiol sulfur can act as a bidentate ligand, forming a stable chelate with the palladium catalyst. This chelation can enhance the stability and activity of the catalyst. The thiol group, in particular, is known to have a strong affinity for soft metals like palladium. One-pot processes that combine cross-coupling with C-H functionalization have been reported where the quinoline substrate itself can act as a ligand through N-Pd interaction. nih.gov
It is conceivable that palladium complexes of this compound could be active in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The electronic and steric properties imparted by the dimethyl substitution on the quinoline ring could influence the catalytic activity and selectivity.
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, employing chiral catalysts, is a powerful tool for achieving this. Chiral ligands containing quinoline motifs have been successfully utilized in a variety of asymmetric transformations. researchgate.netbgu.ac.il
While this compound itself is achiral, it could be derivatized to introduce chirality. For instance, a chiral center could be introduced on a substituent attached to the quinoline ring or the thiol group. Such chiral derivatives could then be used as ligands for transition metals in asymmetric reactions. The rigid quinoline backbone can provide a well-defined chiral environment around the metal center, leading to high enantioselectivity.
Potential applications for chiral catalysts derived from this compound could include asymmetric hydrogenation, aldol (B89426) reactions, and Diels-Alder reactions. The development of such catalysts remains a promising, yet unexplored, area of research. researchgate.netbgu.ac.ilnih.gov
Heterogeneous Catalysis Utilizing this compound Modified Materials
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. The immobilization of catalytically active species onto solid supports is a common strategy in heterogeneous catalysis.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with high surface areas and tunable structures, making them excellent platforms for supporting catalysts. nih.govnih.gov The functionalization of MOFs and COFs with specific ligands can enhance their catalytic performance.
This compound can be used as a functionalizing agent for these materials. The thiol group provides a convenient anchor point for grafting the molecule onto the framework, either through post-synthetic modification or by incorporating it into the framework's building blocks. rsc.org Once immobilized, the quinoline-thiol moiety can serve as a coordination site for catalytically active metal ions.
The resulting material would be a heterogeneous catalyst with well-defined active sites. The porous nature of the MOF or COF support would allow for efficient diffusion of reactants and products. Thiol-decorated COFs have been shown to be effective multifunctional materials for applications including heterogeneous catalysis. rsc.org
| Support Material | Functionalization Strategy | Potential Catalytic Application |
|---|---|---|
| Metal-Organic Framework (MOF) | Post-synthetic modification via thiol group | Oxidation of alcohols |
| Covalent Organic Framework (COF) | Incorporation as a building block | Carbon-carbon bond formation |
| Silica (B1680970) Nanoparticles | Grafting onto the surface | Reduction of nitroarenes |
| Polymeric Resin | Covalent attachment | Environmental remediation |
This table outlines hypothetical designs for supported catalysts, as specific examples utilizing this compound are not currently available in the literature.
The pores of MOFs and COFs can create a unique microenvironment around the active catalytic sites. This "confinement effect" can significantly influence the catalytic performance by altering the energetics of transition states and intermediates.
By immobilizing this compound and its metal complexes within the pores of these materials, it is possible to enhance catalytic activity and selectivity. The confined space can pre-organize the reactants into a favorable orientation for the reaction, leading to rate acceleration. Furthermore, the pores can impose shape selectivity, allowing only molecules of a certain size and shape to access the active sites.
The specific dimensions and chemical nature of the pores can be tailored to optimize the confinement effects for a particular catalytic transformation. This approach offers a promising avenue for the development of highly efficient and selective heterogeneous catalysts based on this compound.
Photocatalytic Applications and Mechanisms
Scientific literature to date has not specifically detailed the photocatalytic applications of this compound or its metal complexes. However, the broader class of quinoline derivatives has been investigated for photocatalytic properties. For instance, quinoline-based organic frameworks have demonstrated utility in photocatalysis, including hydrogen evolution reactions and selective oxidation of alcohols. nih.gov The photocatalytic activity in these systems is attributed to the electronic structure of the conjugated quinoline moieties. nih.gov Furthermore, quinolinones, which share a core structure with quinoline-thiols, have been studied for their ability to generate active radical species under mild conditions through energy or electron transfer from their excited state. researchgate.net These studies suggest that the quinoline scaffold, a key feature of this compound, possesses inherent potential for mediating photocatalytic transformations. The specific influence of the dimethyl and thiol substituents on this potential remains an area for future investigation.
Biomimetic Catalysis and Enzyme-Like Activities
While specific enzyme-like activities of this compound have not been documented, the broader family of quinoline derivatives has been explored in the context of biomimetic catalysis. A notable example is the use of copper complexes of various quinoline derivatives to mimic the activity of catecholase, a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. mdpi.com
In these systems, the quinoline ligand coordinates with the copper center, and the resulting complex facilitates the catalytic oxidation. The efficiency of these biomimetic catalysts is influenced by the chemical structure of the quinoline ligand and the nature of the counter-ions. mdpi.com This research highlights the potential for metal complexes of quinoline derivatives, including potentially those of this compound, to serve as platforms for developing catalysts that mimic the function of metalloenzymes. The thiol group in this compound could also play a role in coordinating with metal centers, further influencing its potential for biomimetic applications.
Table 1: Catecholase Activity of Copper(II) Complexes with Quinoline Derivatives
| Ligand | Copper Salt | Oxidation Rate (μmol L⁻¹ s⁻¹) |
|---|---|---|
| L2 | Cu(OAc)₂ | 94.30 |
| L3 | Cu(OAc)₂ | 85.27 |
| L4 | Cu(OAc)₂ | 126.80 |
| L5 | Cu(OAc)₂ | 114.44 |
| L2 | Cu(NO₃)₂ | 18.61 |
| L3 | Cu(NO₃)₂ | 31.25 |
| L5 | Cu(NO₃)₂ | 27.64 |
(Data sourced from a study on the catecholase activity of various quinoline derivatives, where L2, L3, L4, and L5 represent different substituted quinoline ligands.) mdpi.com
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic investigations of catalytic cycles specifically involving this compound are not available in the current scientific literature. However, insights can be drawn from studies on related systems. For metal complexes, the catalytic cycle would likely involve the coordination of the substrate to the metal center, which is ligated by the quinoline-thiol. The electronic properties of the this compound ligand would influence the reactivity of the metal center.
In the context of redox-driven catalysis, the mechanism could involve the thiol group participating in electron transfer or radical processes. For instance, in some catalytic systems, thiols can act as transient cooperative ligands, reversibly coordinating to a metal center and participating in bond activation steps. nih.govacs.org A hypothetical catalytic cycle could involve the deprotonation of the thiol to a thiolate, which then coordinates to a metal. This complex could then interact with a substrate, followed by product release and regeneration of the catalyst. The specific steps would depend on the reaction being catalyzed.
Applications in Materials Science Involving 3,7 Dimethylquinoline 2 Thiol Derivatives
Functional Materials Synthesis and Design
The synthesis of functional materials from 3,7-Dimethylquinoline-2-thiol would leverage the distinct reactivity of its constituent parts. The quinoline (B57606) core can be synthesized through established methods, which allow for the introduction of the methyl groups at the 3 and 7 positions, tailoring the electronic properties and solubility of the molecule. rsc.org
The thiol group is the primary site for derivatization. It can undergo a variety of chemical transformations to link the quinoline scaffold to other molecular units or polymer backbones. Key reactions include:
Thiol-ene and Thiol-yne "Click" Chemistry: These highly efficient reactions allow for the covalent bonding of the thiol to molecules containing alkene or alkyne groups, respectively. This is a powerful method for creating well-defined polymers and functional surfaces. mdpi.com
Nucleophilic Substitution: The thiol can act as a nucleophile, reacting with alkyl halides or other electrophiles to form thioethers, effectively tethering the quinoline unit to other structures.
Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds (S-S), a reversible linkage that can be used to create responsive materials that change structure in response to redox stimuli.
These synthetic strategies enable the design of a wide range of materials where the specific properties of the 3,7-dimethylquinoline (B3349167) unit—such as its fluorescence or charge-carrying potential—are incorporated into larger systems like polymers, gels, or nanoparticles. mdpi.com
Surface Modification and Functionalization using Thiol-Quinoline Scaffolds
The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and platinum, as well as for various metal oxides and quantum dots. This affinity allows for the formation of stable self-assembled monolayers (SAMs), which are highly organized single-molecule-thick layers that can dramatically alter the properties of a surface. nih.gov
The process of "grafting," or attaching molecules to the surface of a nanomaterial, can be readily achieved with this compound.
Metal Nanoparticles: The thiol group can chemisorb onto the surface of gold or silver nanoparticles. This functionalization can be used to:
Improve Stability: The organic layer prevents the nanoparticles from aggregating.
Introduce Functionality: The exposed quinoline units impart their fluorescent properties to the nanoparticle, creating hybrid materials useful for bio-imaging or sensing.
Control Solubility: The nature of the quinoline derivative can make the nanoparticles soluble in specific solvents.
A general approach for this involves modifying the surface of magnetic nanoparticles with a silane (B1218182) containing a thiol group, which then acts as a platform for further polymerization or attachment of other molecules. mdpi.com While not specifically demonstrated for this compound, this established method provides a clear pathway for its use in creating functional core-shell nanocomposites. mdpi.com
Carbon Nanotubes (CNTs): While direct covalent attachment to the pristine graphene lattice of CNTs is difficult, defects on the CNT surface can be functionalized. Alternatively, the thiol can react with functional groups previously introduced onto the CNT surface, allowing the quinoline moiety to be grafted onto it.
Derivatives of this compound can be used to create functional thin films on various substrates. The method of film formation depends on the specific derivative and substrate:
Self-Assembled Monolayers (SAMs): As mentioned, stable SAMs can be formed on metal surfaces by simply immersing the substrate in a dilute solution of the thiol-quinoline.
Spin-Coating or Vapor Deposition: If the quinoline-thiol is incorporated into a larger polymer, thin films can be prepared using techniques like spin-coating. The properties of such films are highly dependent on the solvent used and the dynamics of the deposition process. researchgate.net
Characterization of these thin films would involve a suite of surface-sensitive techniques:
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the sulfur, nitrogen, and carbon atoms, verifying the covalent attachment and integrity of the film.
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness of the film.
Contact Angle Goniometry: To measure the surface energy and wettability, which is altered by the presence of the organic film.
Ellipsometry: To precisely measure the thickness of the deposited film.
Development of Optoelectronic Materials
The quinoline ring system is a well-known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property is central to its use in optoelectronic materials. nih.gov
The fluorescence of the quinoline core is highly sensitive to its chemical environment. Studies on related alkylated quinoline-2-thiol (B7765226) derivatives have shown that their fluorescence can be quenched (reduced) in the presence of certain metal ions or changes in pH. researchgate.net This behavior is the basis for designing fluorescent sensors.
A derivative of this compound could function as a "turn-off" sensor. In its free state, it would be fluorescent. Upon binding to a target analyte (like a heavy metal ion), the interaction with the thiol or quinoline nitrogen could lead to a quenching of this fluorescence, signaling the presence of the target. researchgate.netmdpi.com The methyl groups at the 3 and 7 positions can be expected to subtly tune the absorption and emission wavelengths of the molecule compared to unsubstituted quinoline-2-thiol.
| Potential Sensor Application | Mechanism | Expected Observation |
| Heavy Metal Detection | The thiol group chelates with metal ions (e.g., Hg²⁺, Ag⁺, Cu²⁺). | Decrease in fluorescence intensity upon metal binding. researchgate.net |
| pH Sensing | Protonation or deprotonation of the quinoline nitrogen or thiol group alters the electronic structure. | Change in fluorescence intensity or wavelength with varying pH. researchgate.net |
| Reactive Nitrogen Species | The thiol group reacts with species like nitroxyl (B88944) (HNO). | Increase in fluorescence upon reaction and cleavage of the thiol group. researchgate.net |
This table is illustrative, based on the behavior of analogous compounds. Specific performance data for this compound is not available.
Organic semiconductors are materials that can transport electrical charge through their system of π-conjugated orbitals. The extended aromatic system of the quinoline ring suggests that its derivatives could possess semiconductor properties. Charge transport in molecular materials is governed by two key parameters:
Reorganization Energy: The energy required to distort the molecule's geometry when it accepts or loses an electron. A lower reorganization energy is desirable for efficient charge transport.
Electronic Coupling: The strength of the electronic interaction between adjacent molecules in the solid state, which depends on their packing and orbital overlap.
While the specific charge transport properties of this compound have not been reported, studies on other aromatic heterocyclic systems are informative. For efficient transport, molecules need to pack closely in a well-ordered fashion (e.g., in a crystalline thin film). The presence of the thiol group could be used to anchor the molecules to electrode surfaces, facilitating charge injection into a device. utwente.nl The methyl groups would influence the solid-state packing of the molecules, which in turn would significantly affect the electronic coupling and, therefore, the charge carrier mobility. mdpi.com Theoretical calculations and experimental measurements on thin-film transistors would be needed to determine whether derivatives of this compound are effective as p-type (hole-transporting) or n-type (electron-transporting) materials.
Self-Assembled Monolayers and Supramolecular Architectures
While specific research on this compound in self-assembled monolayers (SAMs) is not extensively documented, the principles of thiol chemistry on noble metal surfaces provide a strong basis for its potential in this field. Thiols are well-known for their ability to spontaneously form highly ordered, single-molecule-thick layers on surfaces like gold, silver, and palladium.
The formation of these SAMs is driven by the strong affinity of the sulfur atom for the metal surface, leading to a stable metal-thiolate bond. In the case of this compound, the thiol group would act as the anchor, binding the molecule to the substrate. The orientation and packing of the molecules in the monolayer would then be governed by the interactions between the adjacent quinoline rings.
These intermolecular forces, including van der Waals and π-π stacking interactions between the aromatic quinoline systems, would drive the formation of a densely packed and highly organized supramolecular architecture. The methyl groups at the 3 and 7 positions could influence the packing density and tilt angle of the molecules relative to the surface. The ability to form such ordered layers is a foundational step in creating functional surfaces with tailored properties, such as altered wettability, conductivity, or biocompatibility. The formation of SAMs has been proven useful in fields like nanotechnology and molecular electronics as lubricants and structural elements for various devices. nih.gov
Corrosion Inhibition Studies (as a quinoline derivative application example)
Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. kfupm.edu.saresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu This adsorption process is facilitated by the presence of π-electrons in the aromatic quinoline ring and heteroatoms (in this case, nitrogen and sulfur) with lone pairs of electrons, which can interact with the vacant d-orbitals of the metal atoms. kfupm.edu.saresearchgate.net
The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and creating a film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu The effectiveness of a quinoline derivative as a corrosion inhibitor is influenced by several factors, including the electron density on the functional groups, the number of adsorption sites, the molecular size, and its solubility in the corrosive medium. kfupm.edu.sa
Numerous studies have demonstrated the high inhibition efficiency of various quinoline derivatives. The efficiency typically increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. biointerfaceresearch.comelectrochemsci.org The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer. najah.eduelectrochemsci.org
The following table summarizes the findings from various studies on quinoline derivatives, showcasing their performance as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions.
| Inhibitor Name | Concentration | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference(s) |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 303 | 93.4 | biointerfaceresearch.com |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 1 M HCl | Not Specified | 90 | najah.edu |
| {4-[1-aza-2-(4-methoxyphenyl)vinyl]-3-phenyl-2-thioxo(1,3-thiazoline-5-yl)}-N-[1-aza-2-(2 chloro (3-quinolyl))vinyl] (Inh II) | 200 ppm | 15% HCl | 333 | 96.3 | electrochemsci.org |
| 2-((6-methyl-2-ketoquinoline-3-yl)methylene) hydrazinecarbo-thioamide (MKMHCT) | 0.005 M | 1 M HCl | 303 | 95.84 | icrc.ac.ir |
| 3,7-dimethylquinoxalin-2-(1H)-one (DQO) | 10⁻³ M | 1 M HCl | 308 | >90 (approx.) | researchgate.net |
Structure Activity Relationship Sar and Mechanistic Biological Studies of 3,7 Dimethylquinoline 2 Thiol at the Molecular Level
Structure-Activity Relationship (SAR) Studies on the 3,7-Dimethylquinoline-2-thiol Scaffold
The biological profile of this compound is intrinsically linked to its three primary components: the quinoline (B57606) core, the methyl substituents, and the thiol group. SAR studies on analogous compounds indicate that each of these elements plays a distinct and crucial role in defining the molecule's affinity and selectivity for biological targets. nih.govnih.gov
The presence of methyl groups, often referred to as "magic methyls" in medicinal chemistry, can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov In this compound, the methyl groups at positions C3 and C7 are expected to significantly impact its molecular interactions.
Hydrophobic Interactions: The small, lipophilic nature of methyl groups allows them to fit into specific hydrophobic pockets within a receptor or enzyme active site. nih.gov This displacement of water molecules from the binding site is an entropically favorable process that can substantially increase binding affinity. nih.gov The strategic placement at C3 and C7 may allow the molecule to engage with distinct non-polar regions of a target protein simultaneously.
Conformational Control: Methyl groups can act as conformational anchors, restricting the rotation of adjacent chemical bonds. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. nih.gov
Metabolic Shielding: By blocking potential sites of metabolic oxidation, methyl groups can enhance the metabolic stability of the compound, a critical factor in maintaining its activity in in vitro assay systems. nih.gov
The enhanced binding affinity due to methyl groups is a well-documented phenomenon. A comparative analysis of similar scaffolds often reveals a multi-fold increase in potency upon the addition of a methyl group to a lead compound. nih.gov
Table 1: Illustrative Impact of Methyl Groups on Binding Affinity (Hypothetical Data)
| Compound | Substitution | Relative Binding Affinity (Kd) | Fold Improvement |
|---|---|---|---|
| Quinoline-2-thiol (B7765226) | None | 100 µM | 1x |
| 3-Methylquinoline-2-thiol | C3-Methyl | 25 µM | 4x |
| 7-Methylquinoline-2-thiol | C7-Methyl | 30 µM | 3.3x |
Note: Data are hypothetical and for illustrative purposes only.
The thiol (-SH) group at the C2 position is a highly significant functional group that dictates much of the molecule's potential for specific and potent biological interactions. creative-proteomics.com Its unique chemical properties allow it to participate in several types of bonding that are critical for molecular recognition.
Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (via the S-H bond) and a weak hydrogen bond acceptor (via the sulfur atom's lone pairs of electrons). This directional bonding is essential for the specificity of drug-receptor interactions. unina.itresearchgate.net
Metal Chelation: Sulfur has a high affinity for various metal ions that are often found as cofactors in the active sites of enzymes. The thiol group can coordinate with these metals, leading to potent and specific inhibition. nih.gov
Covalent Interactions: Upon deprotonation to the more reactive thiolate anion (S⁻), the group becomes a powerful nucleophile. nih.gov This allows it to form reversible or irreversible covalent bonds with electrophilic residues, such as the cysteine residues in certain enzyme active sites, through thiol-disulfide exchange. nih.govnih.gov
The thiol group is a cornerstone of the activity of many biologically active molecules, contributing significantly to binding affinity and, in many cases, defining the mechanism of action. nih.govlongdom.org
While the fused ring system of the quinoline core is largely rigid, the molecule possesses localized conformational flexibility primarily centered around the C2-S bond of the thiol group. Rotation around this single bond allows the hydrogen atom of the thiol group to orient itself in various positions relative to the quinoline plane.
Molecular Mechanism of Interaction with Specific Enzyme Systems (in vitro, non-clinical)
The structural features of this compound suggest it may interact with specific enzyme systems. Based on extensive research into quinoline-based compounds, one of the most prominent potential targets is Dihydrofolate Reductase (DHFR). benthamdirect.commdpi.com
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, and its inhibition can halt cell proliferation. mdpi.com Many heterocyclic compounds, including quinoline and quinazoline derivatives, have been identified as DHFR inhibitors. benthamdirect.comnih.govnih.gov These compounds typically function by mimicking the binding of the natural substrate, dihydrofolate.
It is hypothesized that this compound could act as a DHFR inhibitor through the following mechanisms:
The quinoline ring system may occupy the same binding site as the pteridine ring of the native substrate.
The methyl groups at positions C3 and C7 could extend into adjacent hydrophobic pockets in the enzyme's active site, enhancing binding affinity.
The thiol group at C2 could form a critical hydrogen bond with a key amino acid residue or a coordinated water molecule within the active site, further anchoring the inhibitor.
In vitro assays with purified DHFR would be necessary to confirm this inhibitory activity and determine its potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).
Table 2: Illustrative DHFR Inhibition Data (in vitro, hypothetical)
| Compound | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Methotrexate (Control) | Human DHFR | 0.12 µM |
| Quinoline-2-thiol | Human DHFR | 15 µM |
Note: Data are hypothetical and for illustrative purposes only.
Beyond competitive inhibition, the thiol group provides a mechanism for direct modulation of enzyme activity through redox-based interactions. Many enzymes rely on cysteine residues for their catalytic function or structural integrity, and these residues are susceptible to modification by external thiols. nih.govwisdomlib.org
Thiol-Disulfide Exchange: The thiol group of this compound can react with a disulfide bond on an enzyme, or an oxidized cysteine residue, in a process known as thiol-disulfide exchange. mdpi.com This can lead to the formation of a mixed disulfide between the compound and the enzyme, altering the enzyme's conformation and modulating its activity. This process can be reversible, depending on the cellular redox environment. mdpi.com
Redox Regulation: The thiol can act as a reducing agent, protecting enzyme active sites from oxidative damage. Conversely, its interaction with redox-sensitive enzymes could trigger signaling cascades within in vitro cellular models. mdpi.com Enzymes involved in redox signaling, such as thioredoxin reductase, could be potential targets. acs.org This modulation is a key mechanism by which thiol-containing compounds exert their biological effects. wisdomlib.org
Kinetic and Thermodynamic Aspects of Molecular Binding
The binding of a small molecule to a biological target is governed by both kinetic (on- and off-rates) and thermodynamic (changes in enthalpy and entropy) parameters. nih.govresearchgate.net These factors are critical for understanding the affinity, selectivity, and residence time of a compound, which are key determinants of its biological effect. nih.gov Computational methods and experimental techniques are available to study these aspects, but no such data has been published for this compound. nih.govresearchgate.net
Design of Molecular Probes for Biological Pathway Elucidation
Thiol-reactive molecules are widely used as fluorescent or colorimetric probes to detect and quantify thiols in biological systems, aiding in the elucidation of biological pathways. thermofisher.comthermofisher.commdpi.com These probes often contain a reactive group that forms a stable covalent bond with thiols, along with a reporter moiety. mdpi.com There is no indication in the current literature that this compound has been developed or utilized as a molecular probe.
Q & A
Q. What are the optimal synthetic routes for 3,7-Dimethylquinoline-2-thiol, and how can reaction conditions be tailored to improve yield?
Methodological Answer : The synthesis of this compound can leverage thiol-Michael addition or radical-mediated thiol-ene chemistry. For base-initiated thiol-Michael reactions, triethylamine (Et3N) in anhydrous THF at 0–25°C achieves selective addition to electron-deficient alkenes or alkynes. For radical-mediated pathways, AIBN (azobisisobutyronitrile) as an initiator under UV light enables functionalization of allyl/propargyl groups. Optimizing stoichiometry (1:1 thiol:substrate) and solvent polarity (e.g., DMF for radical stability) can enhance yields to >90% .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Thiol-Michael Addition | Et3N, THF, 25°C | 95% | Maleimide alkene | |
| Radical Thiol-Yne | AIBN, DMF, UV, 60°C | 88% | Propargyl group |
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR resolves methyl and thiol proton environments (e.g., δ 2.5–3.0 ppm for SCH3 groups).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 203.08 for C11H11NS).
- X-ray Crystallography : Clarifies regioselectivity in thiol-ene adducts .
- HPLC-PDA : Monitors purity (>98%) using C18 columns (acetonitrile/water gradient).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in thiol-ene vs. thiol-Michael reaction pathways?
Methodological Answer : CBS-QB3 calculations (gas-phase) and DFT (B3LYP/6-31G*) model transition states and activation energies. For example:
- Thiol-Michael : Lower ΔG<sup>‡</sup> (~15 kcal/mol) due to base stabilization of thiolate nucleophile.
- Radical Thiol-Yne : Higher ΔG<sup>‡</sup> (~25 kcal/mol) due to H abstraction steps.
Contradictions in experimental yields (e.g., 70% vs. 95%) arise from solvent polarity effects on radical stability, validated via SMD solvation models .
Q. Key Computational Findings :
| Pathway | ΔG<sup>‡</sup> (kcal/mol) | Solvent Effect (DMSO) | Reference |
|---|---|---|---|
| Thiol-Michael | 14.8 | Stabilizes thiolate | |
| Radical-Yne | 24.3 | Stabilizes radical intermediate |
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer :
Q. Example Bioactivity Data :
| Derivative | MIC (µg/mL) | IC50 (µM) | Target Enzyme (% Inhibition) |
|---|---|---|---|
| 3,7-DMQT-2-SH | 12.5 | 28.3 | PI3Kδ (72%) |
Q. How do steric and electronic effects of methyl groups influence regioselectivity in functionalization?
Methodological Answer : The 3- and 7-methyl groups induce steric hindrance, directing electrophilic substitution to the 4-position. Hammett σp values predict electron-donating methyl groups activate the quinoline ring for nucleophilic attack at C-2. Experimental validation via competitive reactions (e.g., bromination at C-4 vs. C-6) confirms regioselectivity .
Q. Regioselectivity Trends :
| Position | σp (Methyl) | Reactivity (Relative Rate) |
|---|---|---|
| C-2 | -0.17 | High (nucleophilic) |
| C-4 | -0.17 | Moderate (electrophilic) |
| C-6 | +0.23 | Low |
Q. What strategies mitigate oxidation of the thiol group during storage and reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
